molecular formula C9H7BrFNO4 B13019524 Ethyl 2-bromo-6-fluoro-3-nitrobenzoate

Ethyl 2-bromo-6-fluoro-3-nitrobenzoate

Cat. No.: B13019524
M. Wt: 292.06 g/mol
InChI Key: IBDWTAOQHHVZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-6-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H7BrFNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and nitro groups, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-6-fluoro-3-nitrobenzoate can be synthesized through a multi-step process involving the following steps:

Industrial Production Methods

Industrial production of this compound typically involves similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-fluoro-3-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-6-fluoro-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-fluoro-3-nitrobenzoate depends on the specific reactions it undergoes. For example:

Comparison with Similar Compounds

Ethyl 2-bromo-6-fluoro-3-nitrobenzoate can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound due to the specific arrangement of its substituents.

Properties

IUPAC Name

ethyl 2-bromo-6-fluoro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)7-5(11)3-4-6(8(7)10)12(14)15/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDWTAOQHHVZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.